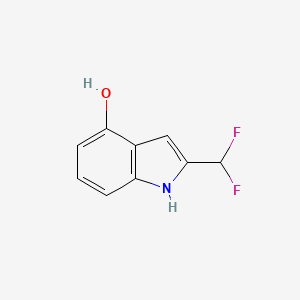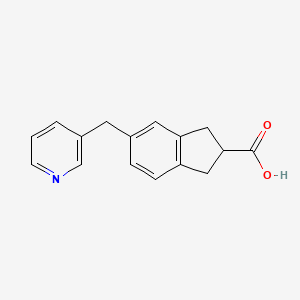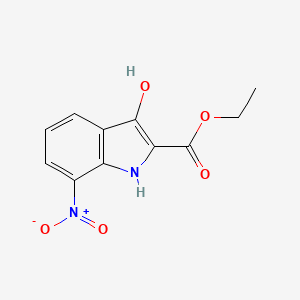![molecular formula C10H7N3OS B13115491 1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one CAS No. 65873-44-1](/img/structure/B13115491.png)
1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety. The presence of a sulfanylidene group adds to its chemical diversity and potential reactivity. Compounds of this nature are often explored for their potential biological activities and applications in various fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one typically involves the reaction of indole derivatives with triazine precursors under specific conditions. One common method involves the cyclization of 3-(3-butenylthio)indoles with triazine derivatives in the presence of bromine or iodine . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or triazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted triazinoindoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Investigation of its potential as an anticancer or antimicrobial agent.
Industry: Possible applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The sulfanylidene group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the specific molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazino[4,3-a]quinoxalines: These compounds share a similar triazine ring structure but are fused with a quinoxaline moiety instead of an indole.
1,2,4-Triazino[5,4-a]isoquinolines: These derivatives have a triazine ring fused with an isoquinoline structure.
1,2,4-Triazino[4,3-a]benzimidazoles: These compounds feature a triazine ring fused with a benzimidazole moiety and have been studied for their antitumor activity.
Uniqueness
1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one is unique due to the presence of the sulfanylidene group and the specific fusion of the triazine ring with an indole moiety
Propiedades
Número CAS |
65873-44-1 |
|---|---|
Fórmula molecular |
C10H7N3OS |
Peso molecular |
217.25 g/mol |
Nombre IUPAC |
1-sulfanylidene-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4-one |
InChI |
InChI=1S/C10H7N3OS/c14-10-12-11-9(15)8-5-6-3-1-2-4-7(6)13(8)10/h1-5H,(H,11,15)(H,12,14) |
Clave InChI |
FJUZKIRLQPOTGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3N2C(=O)NNC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13115413.png)

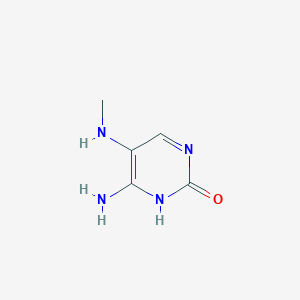
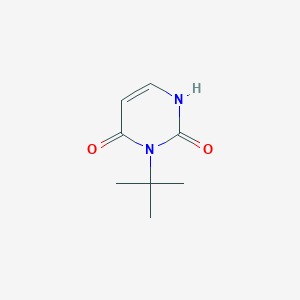
![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
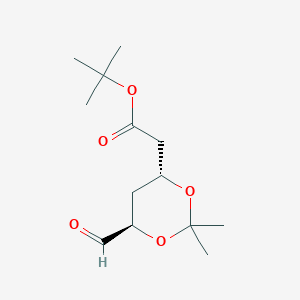
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)
![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)
![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
